molecular formula C17H22N4O3 B11984284 3-tert-butyl-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-tert-butyl-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11984284
M. Wt: 330.4 g/mol
InChI Key: WRKAZXHJPOIHKE-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-butyl-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethoxy group, and a hydroxyphenyl group. It is primarily used in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 3-tert-butyl-1H-pyrazole-5-carbohydrazide with 3-ethoxy-4-hydroxybenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the imine group can produce an amine derivative.

Scientific Research Applications

3-tert-butyl-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    3-tert-butyl-N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide: Similar structure but with additional tert-butyl groups.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a methoxybenzyl group instead of the ethoxy-hydroxyphenyl group.

Uniqueness

3-tert-butyl-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

IUPAC Name

5-tert-butyl-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H22N4O3/c1-5-24-14-8-11(6-7-13(14)22)10-18-21-16(23)12-9-15(20-19-12)17(2,3)4/h6-10,22H,5H2,1-4H3,(H,19,20)(H,21,23)/b18-10+

InChI Key

WRKAZXHJPOIHKE-VCHYOVAHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=NNC(=C2)C(C)(C)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=C2)C(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.